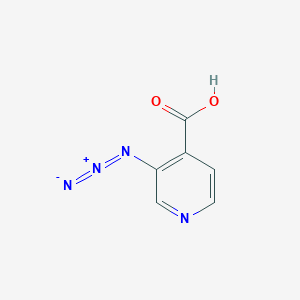

3-Azidopyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Azidopyridine-4-carboxylic acid is a heterocyclic organic compound that contains both azide and carboxylic acid functional groups. It is a versatile building block for the synthesis of various organic compounds and has been widely used in scientific research.

科学的研究の応用

Prodrug Design for Enhanced Drug Efficacy

3-Azidopyridine-4-carboxylic acid and its derivatives have been explored in the design of prodrugs aimed at improving the pharmacokinetic properties of therapeutic agents. For instance, the prodrug approach using 5'-O-ester derivatives has been investigated to enhance the anti-HIV activity of drugs, modulate their pharmacokinetic profiles, and improve drug delivery mechanisms. These strategies are designed to bypass initial phosphorylation steps, regulate transport, and confer sustained release, thus prolonging the duration of action, decreasing toxicity, and improving patient acceptability (Parang, Wiebe, & Knaus, 2000).

Synthesis and Applications in Anticancer Research

The synthesis and characterization of inert ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid derivatives have demonstrated potential anticancer activities. These complexes, exhibiting IC50 values comparable to cisplatin against certain cancer cell lines, have shown a novel approach in anticancer drug development. Specifically, these complexes target mitochondria and induce apoptosis without generating reactive oxygen species, offering a distinct mechanism of action in cancer therapy (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).

Enhancement of Pharmaceutical and Biochemical Processes

In pharmaceutical and biochemical industries, derivatives of this compound, like pyridine-3-carboxylic acid, are utilized for their significant roles. Techniques such as reactive extraction have been explored to intensify the recovery of these compounds, highlighting their importance in the production processes of essential biochemicals. This approach underlines the compound's utility in facilitating more efficient and sustainable industrial processes (Kumar & Babu, 2009).

作用機序

Target of Action

It’s structurally similar compound, 3-aminopyridine-4-carboxylic acid, is known to interact with various biological targets .

Mode of Action

Aminopyralid, a pyridine carboxylic acid, provides systemic control of target species and offers soil residual activity to extend control . It’s plausible that 3-Azidopyridine-4-carboxylic acid might have a similar mode of action.

Biochemical Pathways

A study on aminobenzoic acid derivatives, including 3-aminopyridine-4-carboxylic acid, suggests that these compounds obstruct the induced fit in the catalytic center of the ribosome . This could potentially affect protein synthesis.

Result of Action

Aminobenzoic acid derivatives, including 3-aminopyridine-4-carboxylic acid, are known to obstruct the induced fit in the catalytic center of the ribosome, potentially affecting protein synthesis .

特性

IUPAC Name |

3-azidopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-5-3-8-2-1-4(5)6(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFJNDAHOUDEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)

![2-Chloro-N-(2-methylcyclohexyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2783226.png)

![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)